7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one
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Overview
Description
BMY 21190 is a small molecule drug initially developed by Bristol Myers Squibb Company. It functions as an inhibitor of cyclic adenosine monophosphate phosphodiesterase, which plays a crucial role in various cardiovascular diseases . This compound has been studied for its potential therapeutic effects, particularly in reducing infarct size and myeloperoxidase activity in ischemic myocardium .
Preparation Methods
The synthetic routes and reaction conditions for BMY 21190 are not widely documented in publicly available sources. it is known that the compound was developed by Bristol Myers Squibb Company, indicating that the synthesis likely involves proprietary methods and specific reaction conditions optimized for industrial production .
Chemical Reactions Analysis
BMY 21190 primarily undergoes inhibition reactions as it targets cyclic adenosine monophosphate phosphodiesterase. The compound’s interaction with this enzyme leads to various physiological effects, including coronary vasodilation and modification of experimental thrombosis development . Common reagents and conditions used in these reactions are not explicitly detailed in the available literature.
Scientific Research Applications
BMY 21190 has been extensively studied for its applications in cardiovascular research. It has shown significant potential in reducing infarct size and myeloperoxidase activity in ischemic myocardium, suggesting its role in mitigating heart damage during ischemic events . Additionally, BMY 21190 has demonstrated antithrombotic effects, making it a valuable compound in the study of thrombosis and related cardiovascular conditions .
Mechanism of Action
The mechanism of action of BMY 21190 involves the inhibition of cyclic adenosine monophosphate phosphodiesterase. By inhibiting this enzyme, BMY 21190 increases the levels of cyclic adenosine monophosphate within cells, leading to various downstream effects such as coronary vasodilation and reduced neutrophil infiltration in ischemic myocardium . These effects contribute to the compound’s therapeutic potential in cardiovascular diseases.
Comparison with Similar Compounds
BMY 21190 is unique in its specific inhibition of cyclic adenosine monophosphate phosphodiesterase. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which are used for different therapeutic purposes like erectile dysfunction and pulmonary hypertension . BMY 21190’s primary focus on cardiovascular applications sets it apart from these other inhibitors.
Properties
CAS No. |
154512-24-0 |
---|---|
Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C20H26N4O2/c25-20-23-18-13-14-12-16(8-9-17(14)22-19(18)24-20)26-11-5-4-10-21-15-6-2-1-3-7-15/h8-9,12-13,15,21H,1-7,10-11H2,(H2,22,23,24,25) |
InChI Key |
KVMPFBHHEKQZRK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2 |
Canonical SMILES |
C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2 |
154512-24-0 | |
Synonyms |
BMY 21190 BMY-21190 BMY21190 |
Origin of Product |
United States |
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